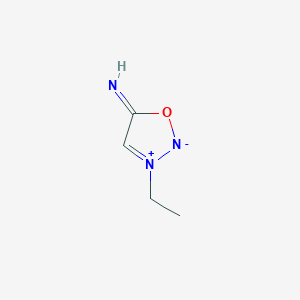

Ethylsydnonimine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エチルシドノニミンは、シドノニミン類の化合物の一種であり、メソイオン性であり、特にシドノンのエキソイミノアナログです 。これらの化合物は、その化学的、物理的、および生物学的特性について広く研究されてきました。 その多様な反応性と潜在的な生物学的活性により、注目を集めています .

準備方法

合成経路と反応条件: エチルシドノニミンは、乾燥塩化水素ガス存在下、マイクロ波照射下での3-アリール置換グリシノニトリルのニトロソ化によって合成できます 。この方法は、従来の合成技術に対する環境に優しい代替手段を表しています。 合成されたシドノニミンの構造は、通常、赤外線分光法と核磁気共鳴分光法を使用して確認されます .

工業的製造方法: エチルシドノニミンの具体的な工業的製造方法は、広く文書化されていませんが、一般的なアプローチには、環境への影響を最小限に抑えた、スケーラブルで効率的な合成経路の使用が含まれます。 マイクロ波支援合成やグリーンケミストリーの原則の適用などの技術は、収率を向上させ、廃棄物を削減するためにしばしば採用されます .

化学反応の分析

反応の種類: エチルシドノニミンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するニトロソ化合物に変換できます。

還元: 還元反応により、アミノ誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: ニトロソ誘導体。

還元: アミノ誘導体。

置換: ハロゲン化シドノニミン.

科学的研究の応用

エチルシドノニミンは、科学研究において幅広い用途があります。

作用機序

エチルシドノニミンの作用機序は、歪んだアルキンとの化学選択的環状付加反応を起こす能力に関係しており、イソシアネートの放出につながります 。 放出されたイソシアネートは、タンパク質や核酸などのさまざまな分子標的に作用し、生物学的効果をもたらします .

類似化合物:

シドノン: シドノニミンの母体化合物であり、同様のメソイオン構造を共有しています。

ニトロソ化合物: これらの化合物は構造的に関連しており、シドノニミンの酸化から得られます。

アミノ誘導体: これらはシドノニミンの還元生成物であり、異なる生物学的活性を示します.

独自性: エチルシドノニミンは、他の類似化合物では一般的に見られないSPSIC反応を起こす能力により、ユニークです。 この独自の反応性は、バイオオーソゴナル化学および薬物送達における貴重なツールとなっています .

類似化合物との比較

Sydnones: These are the parent compounds of sydnonimines and share similar mesoionic structures.

Nitroso Compounds: These compounds are structurally related and can be derived from the oxidation of sydnonimines.

Amino Derivatives: These are reduction products of sydnonimines and exhibit different biological activities.

Uniqueness: Ethylsydnonimine is unique due to its ability to undergo SPSIC reactions, which are not commonly observed in other similar compounds. This unique reactivity makes it a valuable tool in bioorthogonal chemistry and drug delivery applications .

特性

分子式 |

C4H7N3O |

|---|---|

分子量 |

113.12 g/mol |

IUPAC名 |

3-ethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |

InChI |

InChI=1S/C4H7N3O/c1-2-7-3-4(5)8-6-7/h3,5H,2H2,1H3 |

InChIキー |

NCIGWPHMDJUFHR-UHFFFAOYSA-N |

正規SMILES |

CC[N+]1=CC(=N)O[N-]1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。